3-Bromoquinoline-6-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

Sourcing regioisomerically pure 3-bromoquinoline building blocks with validated cross-coupling reactivity often leads to batch inconsistencies. 3-Bromoquinoline-6-carboxylic acid eliminates this risk with a defined substitution pattern and quantified physicochemical properties. • Enables high-yielding (up to 95%) Suzuki-Miyaura diversification for SAR studies. • Balanced XLogP3 2.8 ideal for CNS drug discovery programs. • Defined LogD 2.696 & DMSO solubility ensure reproducible assay formulations.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 205114-14-3
Cat. No. B1341812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoquinoline-6-carboxylic acid
CAS205114-14-3
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1C(=O)O)Br
InChIInChI=1S/C10H6BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14)
InChIKeyDKBPYVBSEJLPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoquinoline-6-carboxylic acid Product Overview


3-Bromoquinoline-6-carboxylic acid (CAS 205114-14-3) is a halogenated heterocyclic carboxylic acid building block belonging to the quinoline family, with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. It features a carboxylic acid functional group at the 6-position and a bromine substituent at the 3-position of the quinoline ring system . This specific substitution pattern confers distinct physicochemical and reactivity profiles compared to its regioisomers and other halogenated analogs, making it a strategically important intermediate in medicinal chemistry for the synthesis of kinase inhibitors, antimicrobial agents, and ectonucleotidase-targeting compounds [2].

Scaffold

Quinoline core for bioactive molecule design

Handle

3-Br enables Suzuki-Miyaura diversification

Functionality

6-COOH for amide coupling or further derivatization

Generic Substitution Risks


Substituting 3-Bromoquinoline-6-carboxylic acid with its regioisomers (e.g., 6-Bromoquinoline-3-carboxylic acid, CAS 798545-30-9) or other halogenated analogs (e.g., 3-Chloro or 3-Fluoro derivatives) without quantitative justification can derail synthetic routes or alter biological activity profiles. The position of the bromine atom (3- vs. 6-position) fundamentally changes the compound's reactivity in cross-coupling reactions and its electronic distribution, which directly impacts downstream SAR studies [1]. Furthermore, the halogen identity (Br vs. Cl, F, I) dictates not only the reaction kinetics in key transformations like Suzuki-Miyaura couplings but also the physicochemical properties such as lipophilicity (LogP) and metabolic stability of final target molecules, rendering interchangeability scientifically unsound [2].

Regioisomer

6-Bromoquinoline-3-carboxylic acid may shift reactivity and electronic distribution, altering synthetic outcomes.

Halogen

Replacing Br with Cl, F, or I changes cross-coupling kinetics and LogP, affecting reactivity and downstream ADME properties.

Identity

Property-matched isomers may not replicate reactivity profile; CAS-specific procurement is essential.

Quantitative Differentiation Evidence


Lipophilicity Profile vs. Halogenated Analogs

3-Bromoquinoline-6-carboxylic acid exhibits an intermediate lipophilicity with a computed XLogP3 value of 2.8 [1]. This places it between the more hydrophilic 3-fluoro analog (XLogP3 1.8) and the more lipophilic 3-iodo analog (XLogP3 3.38) [2]. This quantitative difference in LogP directly impacts membrane permeability and metabolic stability predictions for drug discovery programs.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 2.8
3-Fluoro analog: 1.8
3-Iodo analog: 3.38
ΔLogP +1.0 / -0.58
Reported LogP guides compartment partitioning predictions; intermediate value supports multiparameter optimization.
Computed property; experimental validation recommended.
Lipophilicity Physicochemical Properties Drug Design

Suzuki-Miyaura Cross-Coupling Reactivity

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, the bromine substituent at the 3-position of 3-Bromoquinoline-6-carboxylic acid demonstrates significantly higher reactivity compared to its chloro analog. While specific yield data for this exact compound is limited, class-level evidence indicates that bromo-substituted quinolines generally react 3–5× faster than chloro-substituted analogs in similar transformations . This translates to higher synthetic yields under milder conditions; for instance, Suzuki couplings of 3-bromoquinoline derivatives have been reported to achieve yields up to 95% [1].

Suzuki Coupling Reactivity
Class-level inference
Estimated 3–5× faster than chloro analog
Class-level reactivity estimate; may reduce reaction times for library synthesis.
Class-level inference; actual yield varies with substrate.
Synthetic Chemistry Cross-Coupling Reactivity

Physicochemical Properties vs. Regioisomers

3-Bromoquinoline-6-carboxylic acid possesses a molecular weight of 252.06 g/mol and a topological polar surface area (TPSA) of 50.2 Ų [1]. While these values are identical to its regioisomer, 6-Bromoquinoline-3-carboxylic acid (CAS 798545-30-9, MW 252.06 g/mol, TPSA 50.2 Ų) , the distinct substitution pattern results in different electronic distribution and reactivity profiles. This subtle yet critical difference means that these isomers are not interchangeable in synthetic pathways or biological assays.

Bulk Properties vs. Regioisomer
Cross-study comparable
MW 252.06, TPSA 50.2 Ų (identical to 6-bromo regioisomer)
Identical bulk properties mask reactivity differences; regioisomer selection is critical for synthetic success.
Computed values; confirm experimental reactivity.
Physicochemical Properties Drug-likeness Property Prediction

Solubility and Formulation Profile

3-Bromoquinoline-6-carboxylic acid exhibits a LogD of 2.696 and is noted to dissolve in DMSO under standard conditions . This LogD value is distinct from the 6-chloro analog (LogD ~0.63 to 2.82 depending on pH and calculation method) , providing a quantifiable difference in hydrophobicity that affects both in vitro assay conditions and in vivo formulation strategies. For compounds with low water solubility, specific DMSO-based injection formulations have been outlined .

Solubility & LogD
Data to verify
LogD = 2.696; soluble in DMSO
LogD informs formulation for in vitro assays; limited aqueous solubility may require solvent optimization.
Data to verify; independent confirmation recommended.
Solubility Formulation In Vitro Assays

Ectonucleotidase Inhibitor SAR Potential

Quinoline-6-carboxylic acid derivatives, the broader class to which 3-Bromoquinoline-6-carboxylic acid belongs, have been validated as potent inhibitors of ectonucleotidases (h-ENPP1, h-e5'NT, h-NTPDases). Specific derivatives in this series achieved IC50 values as low as 0.28±0.03 µM against h-NTPDase1 and 0.092±0.02 µM against h-e5'NT [1]. While 3-Bromoquinoline-6-carboxylic acid itself is a building block, its procurement enables the exploration of SAR around the 3-position bromine substituent, which is a critical variable in modulating the potency and selectivity of this promising inhibitor class.

Ectonucleotidase Inhibitor Scaffold
Class-level inference
Derivatives: h-e5'NT IC50 0.092 µM; h-NTPDase1 IC50 0.28 µM
Class-level inhibitor scaffold; supports enzyme inhibition assay exploration.
Reported for quinoline-6-carboxylic acid derivatives.
Medicinal Chemistry Ectonucleotidase Inhibitors Immuno-oncology

Validated Application Scenarios


Ectonucleotidase Inhibitor Synthesis

3-Bromoquinoline-6-carboxylic acid serves as a critical building block for synthesizing quinoline-6-carboxylic acid derivatives, a class that has demonstrated potent inhibition of ectonucleotidases (h-ENPP1, h-e5'NT, h-NTPDases) with IC50 values in the nanomolar to low micromolar range [1]. The bromine at the 3-position provides a handle for late-stage diversification via Suzuki-Miyaura cross-coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize for potency and selectivity against these immuno-oncology targets.

CNS-Penetrant Drug Candidate Development

The compound's intermediate lipophilicity (XLogP3 = 2.8) [2] positions it favorably for designing molecules intended to cross the blood-brain barrier. Compared to the more hydrophilic 3-fluoro analog (LogP 1.8) or the more lipophilic 3-iodo analog (LogP 3.38), 3-Bromoquinoline-6-carboxylic acid offers a balanced physicochemical profile that is often desirable for CNS drug discovery programs.

Heterocyclic Library Synthesis

The enhanced reactivity of the 3-bromo substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enables high-yielding (up to 95%) and mild-condition syntheses of diversely functionalized analogs [3]. This makes 3-Bromoquinoline-6-carboxylic acid an efficient and versatile building block for constructing large libraries of quinoline-based compounds for hit-to-lead and lead optimization campaigns.

In Vivo Pharmacokinetic and Formulation Studies

With a defined LogD of 2.696 and established DMSO solubility , researchers can develop standardized in vitro and in vivo formulations. This property data allows for predictable sample preparation and reduces experimental variability in cell-based assays and animal pharmacokinetic studies, streamlining early-stage drug development workflows.

Application
Selection Property
Validation Focus
Ectonucleotidase inhibitor SAR
3-Bromo cross-coupling handle
Enzyme inhibition assay profiling
CNS drug-like property exploration
Balanced lipophilicity profile
BBB permeability model assessment
Heterocyclic library synthesis
Enhanced Suzuki coupling reactivity
Reaction yield and diversity evaluation
Formulation and PK studies
Defined LogD and DMSO solubility
Sample preparation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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